molecular formula C8H12O3 B052825 1,4-Dioxaspiro[4.5]decan-7-one CAS No. 4969-01-1

1,4-Dioxaspiro[4.5]decan-7-one

Cat. No. B052825
CAS RN: 4969-01-1
M. Wt: 156.18 g/mol
InChI Key: TVXYCOHQUCHFAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-Dioxaspiro[4.5]decan-7-one involves selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in acidic conditions. Acetic acid has been identified as an effective catalyst, optimizing the reaction to achieve a significant yield increase from 65% to 80% and reducing reaction time drastically from 15 hours to 11 minutes (Zhang Feng-bao, 2006).

Scientific Research Applications

  • Synthesis and Pharmaceutical Intermediates : Zhang Feng-bao (2006) describes the synthesis of 1,4-Dioxaspiro[4.5]decan-7-one from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, highlighting its utility as a bifunctional synthetic intermediate in organic chemistry. This synthesis is optimized for higher yield and reduced reaction time, showing its efficiency in industrial applications (Zhang, 2006).

  • Pharmacological Evaluation : A. Brubaker and M. Colley (1986) studied derivatives of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane as potential dopamine agonists. Their research did not find central nervous system activity but identified potent dopamine agonist activity in one analogue, suggesting potential therapeutic applications (Brubaker & Colley, 1986).

  • Antibacterial Properties : M. Natarajan et al. (2021) synthesized triaza and dioxa aza spiro derivatives, including 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane, and evaluated their antibacterial activity against several bacterial species. One compound exhibited excellent in vitro antibacterial activity, indicating potential applications in antibiotic development (Natarajan et al., 2021).

  • Synthesis and Antihypertensive Activity : J. Caroon et al. (1981) created a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions, evaluating them as antihypertensive agents. They identified compounds with significant activity, contributing to the development of new blood pressure medications (Caroon et al., 1981).

  • Chemical Communication in Insects : U. Kohnle et al. (1992) studied E‐7‐methyl‐1,6‐dioxaspiro[4.5]decane in insects, finding its role in chemical communication among European Scolytidae and Nitidulidae. This research provides insights into the ecological and biological significance of spiro compounds in insect behavior (Kohnle et al., 1992).

  • Anti-Coronavirus Activity : Çağla Begüm Apaydın et al. (2019) synthesized 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives, evaluating them against human coronavirus. They identified several compounds that inhibited coronavirus replication, demonstrating the potential of this class of compounds in antiviral drug development (Apaydın et al., 2019).

Safety and Hazards

1,4-Dioxaspiro[4.5]decan-7-one can cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7-2-1-3-8(6-7)10-4-5-11-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXYCOHQUCHFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC2(C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50964345
Record name 1,4-Dioxaspiro[4.5]decan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4969-01-1
Record name 4969-01-1
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Record name 1,4-Dioxaspiro[4.5]decan-7-one
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Record name 1,4-dioxaspiro[4.5]decan-7-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the 1,4-dioxaspiro[4.5]decan-7-one structure in the described research?

A1: The this compound structure serves as a crucial starting material in the synthesis of functionalized chiral β-aryl cyclohexanols. The research demonstrates that racemic 6-aryl 1,4-dioxaspiro[4.5]decan-7-ones can be effectively converted into their corresponding chiral β-aryl cyclohexanol counterparts through a ruthenium-catalyzed asymmetric hydrogenation process. [] This transformation is significant because it provides a pathway to access valuable chiral building blocks for various applications, particularly in pharmaceutical and medicinal chemistry.

Q2: How does the chirality of the catalyst affect the outcome of the reaction?

A2: The chirality of the ruthenium catalyst is paramount in determining the stereochemical outcome of the asymmetric hydrogenation. The research utilizes a specific chiral spiro ruthenium catalyst, (Ra,S,S)-5c, which exhibits high selectivity for one enantiomer of the product. [] This means that the catalyst preferentially facilitates the hydrogenation of one enantiomer of the racemic starting material, leading to an excess of the desired chiral product. This control over stereochemistry is crucial for synthesizing optically active compounds with specific biological activities.

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